Cas no 1443343-40-5 (1-(2-methylpropoxy)-3-methylsulfanylbenzene)

1-(2-メチルプロポキシ)-3-メチルスルファニルベンゼンは、有機合成中間体として重要な化合物です。ベンゼン環に2-メチルプロポキシ基とメチルスルファニル基が置換した構造を持ち、高い反応性と選択性を示します。特に、医薬品や農薬の合成において有用な中間体として利用可能です。本化合物は、安定性に優れ、有機溶媒への溶解性が良好であるため、反応条件の設定が容易です。また、官能基の特性を活かした多段階合成への応用が可能で、複雑な分子構築の際に効率的な中間体として機能します。

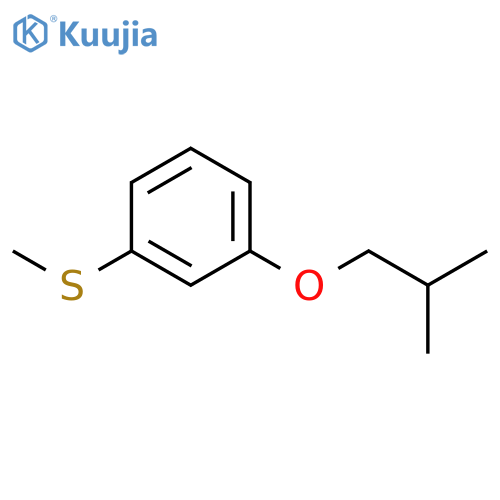

1443343-40-5 structure

商品名:1-(2-methylpropoxy)-3-methylsulfanylbenzene

CAS番号:1443343-40-5

MF:C11H16OS

メガワット:196.309142112732

MDL:MFCD22373596

CID:5190066

1-(2-methylpropoxy)-3-methylsulfanylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-(2-methylpropoxy)-3-methylsulfanylbenzene

-

- MDL: MFCD22373596

- インチ: 1S/C11H16OS/c1-9(2)8-12-10-5-4-6-11(7-10)13-3/h4-7,9H,8H2,1-3H3

- InChIKey: UUPFQZSHYHJWJG-UHFFFAOYSA-N

- ほほえんだ: C1(OCC(C)C)=CC=CC(SC)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

1-(2-methylpropoxy)-3-methylsulfanylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB435406-1 g |

3-iso-Butoxyphenyl methyl sulfide; . |

1443343-40-5 | 1g |

€1621.80 | 2023-06-16 | ||

| abcr | AB435406-1g |

3-iso-Butoxyphenyl methyl sulfide; . |

1443343-40-5 | 1g |

€1621.80 | 2025-02-20 |

1-(2-methylpropoxy)-3-methylsulfanylbenzene 関連文献

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

1443343-40-5 (1-(2-methylpropoxy)-3-methylsulfanylbenzene) 関連製品

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443343-40-5)1-(2-methylpropoxy)-3-methylsulfanylbenzene

清らかである:99%

はかる:1g

価格 ($):961.0